molecular formula C10H8F3N3O2 B2890452 N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide CAS No. 1385423-06-2

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

カタログ番号 B2890452
CAS番号: 1385423-06-2
分子量: 259.188
InChIキー: MJHMKXQPPUSKDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. It is a potent and selective inhibitor of TYK2 (tyrosine kinase 2), which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. Therefore, the inhibition of TYK2 has the potential to modulate the immune response and reduce inflammation.

作用機序

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a selective inhibitor of TYK2, which is a member of the JAK family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can modulate the immune response and reduce inflammation.

生化学的および生理学的効果

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been shown to improve disease symptoms and reduce disease activity in human clinical trials for the treatment of psoriasis and psoriatic arthritis.

実験室実験の利点と制限

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in various inflammatory diseases. However, like any other small molecule inhibitor, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has limitations in terms of its specificity and off-target effects. Therefore, it is important to use N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide in combination with other techniques, such as genetic knockout or knockdown, to validate its effects on TYK2.

将来の方向性

There are several potential future directions for the research on N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide. Firstly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in other preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Secondly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other inhibitors of the JAK-STAT pathway, such as JAK inhibitors or STAT inhibitors, to identify potential synergistic effects. Finally, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other immunomodulatory agents, such as biologics or cell therapies, to identify potential combination therapies for the treatment of inflammatory diseases.

合成法

The synthesis of N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-6-(2,2,2-trifluoroethoxy)pyridine with cyanomethyl magnesium bromide, followed by the reaction with 2-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. In these models, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation and improve disease symptoms. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been studied in human clinical trials for the treatment of psoriasis and psoriatic arthritis. In these trials, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide demonstrated efficacy in reducing disease activity and improving patient outcomes.

特性

IUPAC Name

N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)6-18-8-3-1-2-7(16-8)9(17)15-5-4-14/h1-3H,5-6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHMKXQPPUSKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。